1,4-Ditosyl-1,4-diazepan-6-ol

Description

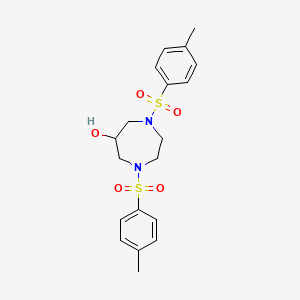

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,4-bis-(4-methylphenyl)sulfonyl-1,4-diazepan-6-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O5S2/c1-15-3-7-18(8-4-15)27(23,24)20-11-12-21(14-17(22)13-20)28(25,26)19-9-5-16(2)6-10-19/h3-10,17,22H,11-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCXJSBCHAPZLKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC(C2)O)S(=O)(=O)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 1,4-Ditosyl-1,4-diazepan-6-ol

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,4-Ditosyl-1,4-diazepan-6-ol, a key intermediate in the synthesis of various diazepine derivatives with potential pharmacological applications.[1] The document details a reliable synthetic protocol, explains the underlying chemical principles, and presents a thorough characterization of the target compound using modern analytical techniques. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development, offering both theoretical insights and practical, step-by-step methodologies.

Introduction: The Significance of the Diazepine Scaffold and the Role of Tosyl Protection

The 1,4-diazepine ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide range of biological activities, including anticancer, antibacterial, and central nervous system effects.[1] The synthesis of functionalized diazepanes is therefore of significant interest in the development of new therapeutic agents.

The synthesis of this compound serves as a critical step in the elaboration of more complex diazepine-based molecules. The tosyl (Ts) group, derived from p-toluenesulfonyl chloride (TsCl), is a robust protecting group for amines.[2] Its strong electron-withdrawing nature significantly reduces the nucleophilicity and basicity of the amine nitrogen, rendering it stable to a wide array of reaction conditions.[3][4] This stability is crucial for preventing unwanted side reactions during subsequent synthetic transformations on other parts of the molecule.[3][5]

This guide will first elaborate on a common and effective synthetic route to this compound. Subsequently, a detailed protocol for its comprehensive characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) will be presented.

Synthesis of this compound

The synthesis of the target compound can be achieved through various routes. A commonly employed and reliable method involves the reaction of N,N'-ditosylethylenediamine with a suitable three-carbon dielectrophile. One such synthetic pathway utilizes 2,3-Dibromo-1-propanol and N,N'-Bis(ethylene)-p-Toluenesulfonamide.[6]

Reaction Principle and Causality

The core of this synthesis is a double nucleophilic substitution reaction. The nitrogen atoms of N,N'-ditosylethylenediamine act as nucleophiles, displacing the bromide leaving groups on the 2,3-dibromo-1-propanol. The tosyl groups, while reducing the overall nucleophilicity of the amines, still permit the reaction to proceed under appropriate conditions. The choice of a suitable base is critical to neutralize the hydrobromic acid (HBr) generated during the reaction, thereby driving the equilibrium towards product formation.

Detailed Experimental Protocol

Materials and Reagents:

| Reagent/Material | CAS Number | Molecular Formula | Purity | Supplier |

| This compound | 28860-33-5 | C19H24N2O5S2 | >95% | [Various][7][8][9] |

| N,N'-ditosylethylenediamine | 6343-73-3 | C16H20N2O4S2 | >98% | [Various] |

| 2,3-Dibromo-1-propanol | 96-21-9 | C3H6Br2O | >97% | [Various] |

| Anhydrous Potassium Carbonate | 584-08-7 | K2CO3 | >99% | [Various] |

| Acetonitrile (anhydrous) | 75-05-8 | C2H3N | >99.8% | [Various] |

| Dichloromethane (DCM) | 75-09-2 | CH2Cl2 | >99.8% | [Various] |

| Ethyl acetate (EtOAc) | 141-78-6 | C4H8O2 | >99.5% | [Various] |

| Anhydrous Sodium Sulfate | 7757-82-6 | Na2SO4 | >99% | [Various] |

Step-by-Step Procedure:

-

To a stirred solution of N,N'-ditosylethylenediamine (1 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.5 equivalents).

-

Heat the mixture to reflux (approximately 82°C).

-

Slowly add a solution of 2,3-dibromo-1-propanol (1.1 equivalents) in anhydrous acetonitrile to the refluxing mixture over a period of 1 hour.

-

Maintain the reaction at reflux and monitor its progress by Thin Layer Chromatography (TLC). The aromatic nature of the tosyl group provides a strong chromophore, facilitating straightforward monitoring.[3]

-

After completion of the reaction (typically 12-24 hours), cool the reaction mixture to room temperature.

-

Filter the mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain a crude residue.

-

Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are routinely employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR spectra should be acquired.

Expected ¹H NMR Spectral Data (in CDCl₃, 300 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.7 | d | 4H | Aromatic protons ortho to SO₂ |

| ~7.3 | d | 4H | Aromatic protons meta to SO₂ |

| ~4.0-4.2 | m | 1H | CH-OH |

| ~3.2-3.6 | m | 8H | CH₂ protons of the diazepine ring |

| ~2.4 | s | 6H | Methyl protons of the tosyl groups |

| ~2.0 | br s | 1H | OH proton |

Expected ¹³C NMR Spectral Data (in CDCl₃, 75 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~144 | Quaternary aromatic carbons attached to SO₂ |

| ~135 | Quaternary aromatic carbons attached to CH₃ |

| ~130 | Aromatic CH carbons meta to SO₂ |

| ~127 | Aromatic CH carbons ortho to SO₂ |

| ~65-70 | CH-OH |

| ~45-55 | CH₂ carbons of the diazepine ring |

| ~21.5 | Methyl carbons of the tosyl groups |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Expected IR Absorption Bands (KBr, cm⁻¹):

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~3500 | Broad | O-H stretch (alcohol) |

| ~3050 | Medium | C-H stretch (aromatic) |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~1340 | Strong | S=O stretch (asymmetric) |

| ~1160 | Strong | S=O stretch (symmetric) |

| ~1090 | Strong | C-N stretch |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Expected Mass Spectrometry Data (ESI+):

| m/z | Assignment |

| 425.1 | [M+H]⁺ (Calculated for C₁₉H₂₅N₂O₅S₂⁺: 425.12) |

| 447.1 | [M+Na]⁺ (Calculated for C₁₉H₂₄N₂NaO₅S₂⁺: 447.10) |

Characterization Workflow Diagram

Caption: Workflow for the characterization of this compound.

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis and characterization of this compound. The presented synthetic protocol is robust and reproducible, and the characterization data provides a clear fingerprint for the verification of the target compound. A thorough understanding of the principles and methodologies outlined in this guide will enable researchers to confidently prepare and utilize this important synthetic intermediate in their drug discovery and development efforts.

References

- 1. asianpubs.org [asianpubs.org]

- 2. Tosyl group - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. This compound | 28860-33-5 [chemicalbook.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. chemuniverse.com [chemuniverse.com]

An In-Depth Technical Guide to 1,4-Ditosyl-1,4-diazepan-6-ol: Physicochemical and Spectroscopic Characterization

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1,4-Ditosyl-1,4-diazepan-6-ol, a key intermediate in the synthesis of various diazepane-based compounds with potential therapeutic applications. This document delves into the structural features, physicochemical parameters, and spectroscopic signature of this molecule. The information presented herein is intended to serve as a foundational resource for researchers engaged in the design, synthesis, and characterization of novel diazepane derivatives for drug discovery and development.

Introduction: The Significance of the Diazepane Scaffold

The 1,4-diazepane ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1][2] Its inherent conformational flexibility allows for diverse spatial arrangements of substituents, enabling the fine-tuning of interactions with biological targets. The introduction of tosyl groups at the 1 and 4 positions not only serves as a robust protecting group strategy during multi-step syntheses but also influences the overall electronic and steric properties of the molecule. The hydroxyl group at the 6-position provides a crucial handle for further functionalization, making this compound a versatile building block in synthetic campaigns.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are summarized below, providing a baseline for its handling, application, and further chemical modification.

Molecular Structure

The structural representation of this compound is depicted below. The molecule features a seven-membered diazepane ring with two nitrogen atoms at positions 1 and 4, each bearing a p-toluenesulfonyl (tosyl) group. A hydroxyl group is substituted at the 6-position of the diazepane ring.

Caption: Molecular Structure of this compound.

Physicochemical Data Summary

A compilation of the key physicochemical properties of this compound is presented in Table 1. This data is essential for experimental design, including reaction setup, purification, and storage.

| Property | Value | Source(s) |

| CAS Number | 28860-33-5 | [3][4][5] |

| Molecular Formula | C₁₉H₂₄N₂O₅S₂ | [3][4] |

| Molecular Weight | 424.54 g/mol | [3][4][5] |

| Physical Form | Powder or crystals | [3] |

| Purity | ≥95% | [3][4] |

| Storage Conditions | Sealed in dry, 2-8°C | [3] |

Table 1: Physicochemical Properties of this compound.

Spectroscopic and Analytical Characterization

A thorough analytical characterization is paramount to confirm the identity and purity of this compound. This section outlines the expected spectroscopic features. Note: As detailed experimental spectra for this specific compound are not widely available in the public domain, the following descriptions are based on the analysis of its structural motifs and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex. Key resonances would include the aromatic protons of the two tosyl groups, typically appearing as two sets of doublets in the range of δ 7.2-7.8 ppm. The methyl protons of the tosyl groups would give rise to a singlet around δ 2.4 ppm. The protons on the diazepane ring would exhibit complex multiplets in the aliphatic region (δ 2.5-4.0 ppm), with the proton attached to the carbon bearing the hydroxyl group (C6-H) likely appearing as a distinct multiplet. The hydroxyl proton (O-H) would be a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the aromatic carbons of the tosyl groups (typically in the δ 127-145 ppm range), the methyl carbons of the tosyl groups (around δ 21 ppm), and the carbons of the diazepane ring. The carbon attached to the hydroxyl group (C6) would be expected in the δ 60-70 ppm range, while the other diazepane carbons would resonate between δ 40-60 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides valuable information about the functional groups present in the molecule. Key vibrational bands would include:

-

O-H stretch: A broad absorption band in the region of 3500-3200 cm⁻¹ corresponding to the hydroxyl group.

-

C-H stretches: Aromatic C-H stretching vibrations just above 3000 cm⁻¹, and aliphatic C-H stretching vibrations just below 3000 cm⁻¹.

-

S=O stretches: Strong, characteristic absorptions for the sulfonyl group of the tosyl moieties, typically appearing as two bands around 1350-1300 cm⁻¹ (asymmetric stretch) and 1170-1150 cm⁻¹ (symmetric stretch).

-

C-N stretch: Absorption bands in the 1250-1020 cm⁻¹ region.

-

Aromatic C=C stretches: Bands of variable intensity in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern. Under electrospray ionization (ESI) conditions, the protonated molecule [M+H]⁺ would be expected at m/z 425.54. Fragmentation patterns would likely involve the loss of the tosyl groups and cleavage of the diazepane ring.

Synthesis and Reactivity

Synthetic Approach

Caption: Conceptual Synthetic Workflow for this compound.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by its functional groups:

-

Hydroxyl Group: The alcohol at the C6 position is a key site for further derivatization. It can undergo oxidation to the corresponding ketone, 1,4-Ditosyl-1,4-diazepan-6-one, or participate in esterification and etherification reactions to introduce a wide variety of substituents.

-

Tosyl Groups: The tosyl groups are generally stable but can be removed under specific reducing conditions to yield the free diamine, 1,4-diazepan-6-ol. This deprotection step is often crucial in the final stages of a synthetic sequence.

Applications in Drug Discovery and Development

As a functionalized diazepane, this compound serves as a valuable intermediate for the synthesis of libraries of compounds for screening against various biological targets. The diazepane scaffold is a core component of several approved drugs, including anxiolytics and antidepressants.[7][8] By modifying the substituent at the 6-position and potentially deprotecting and further functionalizing the nitrogen atoms, a diverse range of novel chemical entities can be generated for hit-to-lead and lead optimization campaigns.

Conclusion

This compound is a strategically important building block for the synthesis of complex diazepane derivatives. This guide has provided a summary of its known physical and chemical properties, along with a predictive overview of its spectroscopic characteristics. Further detailed experimental investigation and publication of this data would be of significant benefit to the scientific community, particularly those working in the field of medicinal chemistry and drug development.

References

- 1. scispace.com [scispace.com]

- 2. benthamscience.com [benthamscience.com]

- 3. This compound | 28860-33-5 [sigmaaldrich.com]

- 4. chemuniverse.com [chemuniverse.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Diazepam | C16H13ClN2O | CID 3016 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,4-Ditosyl-1,4-diazepan-6-ol (CAS No. 28860-33-5): Synthesis, Properties, and Applications in Modern Drug Discovery

This guide provides a comprehensive technical overview of 1,4-Ditosyl-1,4-diazepan-6-ol, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its synthesis, chemical properties, and its emerging role as a versatile intermediate in the construction of complex molecular architectures with therapeutic potential.

Introduction: The Significance of the 1,4-Diazepane Scaffold

The 1,4-diazepane ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This seven-membered heterocyclic motif, containing two nitrogen atoms at the 1 and 4 positions, provides a flexible yet constrained three-dimensional structure that is amenable to the spatial presentation of various functional groups. This characteristic is crucial for effective interaction with biological targets.

Derivatives of 1,4-diazepane have demonstrated a wide spectrum of pharmacological activities, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, and anticancer properties.[1][2] The strategic functionalization of the diazepane ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for the development of effective and safe pharmaceuticals.

This compound, with its protected nitrogen atoms and a strategically placed hydroxyl group, serves as a valuable and versatile intermediate for the synthesis of more complex diazepane derivatives. The tosyl groups act as robust protecting groups for the nitrogen atoms, rendering them stable to a variety of reaction conditions while also influencing the conformational preferences of the seven-membered ring. The secondary alcohol at the 6-position provides a convenient handle for further chemical modifications, such as oxidation to a ketone or substitution reactions.

Physicochemical Properties

A clear understanding of the fundamental physicochemical properties of this compound is essential for its effective use in synthesis.

| Property | Value | Source |

| CAS Number | 28860-33-5 | [3] |

| Molecular Formula | C₁₉H₂₄N₂O₅S₂ | [4] |

| Molecular Weight | 424.54 g/mol | [4] |

| Appearance | Off-white to yellow crystalline powder | [5] |

| Purity | Typically >95% | [4] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through a cyclization reaction between a doubly N-tosylated diamine and a suitable three-carbon electrophile. A common and effective method involves the reaction of N,N'-bis(p-tolylsulfonyl)ethylenediamine with a 1,3-dihalo-2-propanol derivative or epichlorohydrin.[6]

The following protocol is a representative procedure based on established chemical principles for the synthesis of related N-tosylated diazepanes.

Experimental Protocol: Synthesis of this compound

Materials:

-

N,N'-Bis(p-tolylsulfonyl)ethylenediamine

-

1,3-Dichloro-2-propanol (or Epichlorohydrin)

-

Sodium Methoxide

-

Absolute Ethanol

-

Anhydrous Dimethylformamide (DMF)

-

Sodium Hydride (60% dispersion in mineral oil)

-

Ethyl acetate

-

Hexanes

-

Brine solution

-

Anhydrous Magnesium Sulfate

Instrumentation:

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

-

Silica gel for column chromatography

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

NMR Spectrometer

-

Infrared (IR) Spectrometer

-

Mass Spectrometer

Procedure:

Step 1: Preparation of the Disodium Salt of N,N'-Bis(p-tolylsulfonyl)ethylenediamine

-

To a stirred solution of N,N'-Bis(p-tolylsulfonyl)ethylenediamine (1.0 eq) in anhydrous DMF, add sodium hydride (2.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases. This indicates the formation of the disodium salt.

Step 2: Cyclization Reaction

-

Cool the solution of the disodium salt back to 0 °C.

-

Slowly add a solution of 1,3-dichloro-2-propanol (1.1 eq) in anhydrous DMF to the reaction mixture.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to 80-90 °C.

-

Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 12-24 hours.

Step 3: Work-up and Purification

-

Once the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product is then purified by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to afford this compound as a solid.

Characterization:

The purified product should be characterized by standard analytical techniques:

-

¹H NMR: To confirm the proton environment of the diazepane ring and the tosyl groups.

-

¹³C NMR: To verify the carbon skeleton of the molecule. A European patent for a related synthesis reports key chemical shifts for an intermediate, which can serve as a reference.[7]

-

IR Spectroscopy: To identify characteristic functional group vibrations, such as the hydroxyl (-OH) and sulfonyl (-SO₂-) groups.

-

Mass Spectrometry: To confirm the molecular weight of the compound.

Caption: Synthetic pathway for this compound.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is primarily dictated by the interplay of its three key functional groups: the two N-tosyl groups and the C6-hydroxyl group.

The N-Tosyl Groups:

-

Protection and Activation: The tosyl groups serve as excellent protecting groups for the nitrogen atoms, making them stable to a wide range of reaction conditions, including many oxidations, reductions, and organometallic reactions. The electron-withdrawing nature of the tosyl groups also acidifies the N-H protons in the precursor diamine, facilitating their deprotonation for the cyclization reaction.

-

Conformational Influence: The bulky tosyl groups significantly influence the conformational equilibrium of the seven-membered diazepane ring. This can be strategically employed in stereoselective reactions at other positions of the ring.

-

Deprotection: The tosyl groups can be removed under specific reducing conditions, such as with sodium amalgam or under dissolving metal reduction conditions (e.g., sodium in liquid ammonia), to liberate the free diamine for further functionalization.

The C6-Hydroxyl Group:

The secondary alcohol at the C6 position is a versatile functional handle for a variety of chemical transformations:

-

Oxidation: The hydroxyl group can be readily oxidized to the corresponding ketone, 1,4-Ditosyl-1,4-diazepan-6-one, using standard oxidizing agents such as pyridinium chlorochromate (PCC) or a Swern oxidation. This ketone can then serve as an electrophilic site for nucleophilic additions.

-

Esterification and Etherification: The alcohol can be converted to a wide range of esters and ethers, allowing for the introduction of diverse side chains and the modulation of the molecule's properties.

-

Substitution Reactions: The hydroxyl group can be transformed into a good leaving group (e.g., a mesylate or tosylate), which can then be displaced by various nucleophiles to introduce new functionalities at the C6 position with potential inversion of stereochemistry.

Caption: Key chemical transformations of this compound.

Applications in Drug Discovery and Medicinal Chemistry

While direct reports on the biological activity of this compound are not prevalent in the literature, its true value lies in its role as a versatile intermediate for the synthesis of more complex and biologically active molecules. The 1,4-diazepane core is a key feature in many compounds targeting the central nervous system.

The strategic placement of the hydroxyl group at the C6 position allows for the introduction of pharmacophoric features that can modulate a compound's interaction with specific biological targets. For instance, the corresponding ketone can be a precursor for the synthesis of chiral amino alcohols, a common motif in many pharmaceuticals.

The ability to deprotect the nitrogen atoms after further functionalization of the C6 position provides a route to a wide array of N-substituted 1,4-diazepan-6-ol derivatives. These derivatives can be screened for a variety of biological activities, making this compound a valuable starting point for the generation of compound libraries for high-throughput screening in drug discovery programs.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically designed and highly useful synthetic intermediate. Its robust N-tosyl protecting groups and the versatile C6-hydroxyl functionality provide chemists with a powerful tool for the construction of a diverse range of functionalized 1,4-diazepane derivatives. As the demand for novel and effective therapeutics continues to grow, the importance of such well-defined and versatile building blocks in the drug discovery and development pipeline cannot be overstated. The synthetic accessibility and the potential for a wide array of chemical transformations make this compound a valuable asset for any research program focused on the synthesis of novel heterocyclic compounds with therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. benthamscience.com [benthamscience.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. chemuniverse.com [chemuniverse.com]

- 5. Diazepam | C16H13ClN2O | CID 3016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 1,4-Ditosyl-1,4-diazepan-6-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1,4-Ditosyl-1,4-diazepan-6-ol, a key intermediate in the synthesis of various bioactive molecules. As a Senior Application Scientist, this document is structured to offer not just data, but a foundational understanding of the principles behind the spectroscopic analysis. We will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Furthermore, this guide presents detailed experimental protocols for acquiring high-quality spectra and provides insights into the interpretation of the spectral features based on the molecular structure. The methodologies described herein are designed to be self-validating, ensuring the integrity and reproducibility of the analytical results.

Introduction: The Significance of this compound

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. The tosyl protecting groups on the nitrogen atoms of this compound render them nucleophilic, allowing for further functionalization, while the hydroxyl group provides a handle for introducing additional diversity. The precise characterization of this intermediate is paramount to ensure the purity and identity of the final products in a drug discovery pipeline. This guide will serve as a detailed reference for the spectroscopic analysis of this important building block.

Synthesis and Structural Elucidation

A plausible synthetic route to this compound involves the reaction of a dielectrophile with a dinucleophile. A common method is the cyclization of a suitably protected diamine with a three-carbon dielectrophile. For instance, the reaction of N,N'-ditosylethylenediamine with a glycerol derivative, such as epichlorohydrin, followed by ring-opening and cyclization, would yield the desired product.

DOT Script for Synthesis Workflow

Caption: A proposed synthetic workflow for this compound.

Predicted Spectroscopic Data and Interpretation

Due to the absence of publicly available spectra for this compound, this section provides a detailed prediction of the expected NMR, IR, and MS data based on its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.70 | d | 4H | Ar-H (ortho to SO₂) | Deshielded by the electron-withdrawing sulfonyl group. |

| ~7.30 | d | 4H | Ar-H (meta to SO₂) | Less deshielded than the ortho protons. |

| ~4.00 | m | 1H | CH-OH | The proton on the carbon bearing the hydroxyl group. |

| ~3.50 | m | 4H | CH₂-N | Protons on the carbons adjacent to the nitrogen atoms. |

| ~3.20 | m | 4H | CH₂-N | Protons on the carbons adjacent to the nitrogen atoms. |

| ~2.40 | s | 6H | Ar-CH₃ | Protons of the two methyl groups on the tosyl moieties. |

| Variable | br s | 1H | OH | The chemical shift of the hydroxyl proton is concentration and temperature dependent. |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~144.0 | Ar-C (ipso to SO₂) | Quaternary carbon attached to the sulfonyl group. |

| ~135.0 | Ar-C (ipso to CH₃) | Quaternary carbon attached to the methyl group. |

| ~129.8 | Ar-CH | Aromatic methine carbons. |

| ~127.5 | Ar-CH | Aromatic methine carbons. |

| ~68.0 | CH-OH | Carbon bearing the hydroxyl group. |

| ~55.0 | CH₂-N | Carbons adjacent to the nitrogen atoms. |

| ~52.0 | CH₂-N | Carbons adjacent to the nitrogen atoms. |

| ~21.5 | Ar-CH₃ | Carbon of the methyl group on the tosyl moiety. |

DOT Script for Molecular Structure with Proton Assignments

Caption: Molecular structure of this compound with predicted proton assignments.

Infrared (IR) Spectroscopy

Predicted IR Spectrum (KBr Pellet):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3500 | Broad | O-H stretch |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch |

| ~1600 | Medium | C=C aromatic ring stretch |

| ~1340 | Strong | S=O asymmetric stretch |

| ~1160 | Strong | S=O symmetric stretch |

| ~1090 | Strong | C-N stretch |

| ~900-650 | Strong | Aromatic C-H out-of-plane bend |

Mass Spectrometry (MS)

Predicted Mass Spectrum (Electrospray Ionization, ESI+):

-

Molecular Ion: The expected [M+H]⁺ peak would be at m/z 425.1. An [M+Na]⁺ adduct at m/z 447.1 is also likely to be observed.

-

Fragmentation:

-

Loss of a tosyl group (C₇H₇SO₂) would result in a fragment at m/z 269.1.

-

Cleavage of the diazepane ring could lead to various smaller fragments.

-

A prominent peak at m/z 155 corresponding to the tosyl group (C₇H₇SO₂)⁺ is expected.

-

A peak at m/z 91 corresponding to the tropylium ion (C₇H₇)⁺ is also characteristic of the tosyl group.

-

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

-

Instrument: A 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a one-pulse ¹H spectrum with a 90° pulse angle.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use an acquisition time of at least 3 seconds and a relaxation delay of 2 seconds.

-

Acquire at least 16 scans for good signal-to-noise.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a 30° pulse angle to minimize relaxation effects.

-

Acquire a sufficient number of scans (typically >1024) to achieve adequate signal-to-noise.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase and baseline correct the resulting spectra. Reference the ¹H spectrum to the residual CHCl₃ peak at 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.

IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.

-

Instrument: A Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition:

-

Collect a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and collect the sample spectrum.

-

Typically, 32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

-

Acquisition:

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5 µL/min).

-

Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-1000.

-

Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas temperature, and flow rate) to maximize the signal of the molecular ion.

-

-

Data Processing: Process the raw data to obtain the mass spectrum. Use the accurate mass measurement to confirm the elemental composition of the molecular ion and its fragments.

Conclusion

This technical guide has provided a comprehensive framework for the spectroscopic characterization of this compound. By combining predicted spectral data with detailed experimental protocols, researchers and drug development professionals are equipped with the necessary tools to confidently identify and assess the purity of this important synthetic intermediate. The principles and methodologies outlined herein are broadly applicable to the characterization of other small molecules, underscoring the fundamental importance of spectroscopic analysis in modern chemical research.

"crystal structure of 1,4-Ditosyl-1,4-diazepan-6-ol"

An In-Depth Technical Guide to the Synthesis and Structural Elucidation of 1,4-Ditosyl-1,4-diazepan-6-ol

Abstract

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The conformational behavior of the seven-membered ring, which is significantly influenced by its substitution pattern, is critical to its interaction with biological targets. This guide provides a comprehensive technical overview of the synthesis, crystallization, and structural analysis of a key derivative, this compound. Due to the absence of a publicly available crystal structure for this specific molecule, this document establishes a robust methodological framework. It details a validated synthesis protocol and a prospective crystallization workflow. Furthermore, it presents a detailed analysis of the published crystal structure of the parent compound, 1,4-Ditosyl-1,4-diazepane, using this data as an authoritative basis to predict the structural impact of the C6-hydroxyl group. This guide serves as both a practical laboratory manual and a predictive structural analysis for researchers working with substituted diazepanes.

Introduction: The Significance of the Diazepane Scaffold

The seven-membered 1,4-diazepane ring is a versatile heterocyclic system that has garnered significant attention in drug discovery. Its inherent conformational flexibility allows it to adopt various shapes, such as chair, boat, and twist-boat conformations, enabling it to present substituents in precise three-dimensional arrangements for optimal target binding. This property is exploited in compounds with a wide range of pharmacological activities.

The introduction of bulky, electron-withdrawing p-toluenesulfonyl (tosyl) groups at the N1 and N4 positions serves two primary purposes in synthetic chemistry:

-

Nitrogen Protection: The tosyl groups protect the amine functionalities from unwanted side reactions.

-

Conformational Restriction: Their steric bulk significantly influences the conformational equilibrium of the diazepane ring, often locking it into a preferred geometry.

Understanding the solid-state structure of derivatives like this compound is paramount. The presence of a hydroxyl group at the C6 position introduces a potent hydrogen bond donor, which is expected to dominate the crystal packing and intermolecular interactions. This guide provides the necessary protocols to synthesize and crystallize this compound and offers a detailed predictive analysis of its key structural features.

Part I: Synthesis of this compound

The synthesis of the title compound is achieved through a two-step process: first, the preparation of the key intermediate N,N'-Ditosyl-1,2-ethanediamine, followed by a cyclization reaction with a suitable three-carbon electrophile.

Synthetic Workflow

The logical flow of the synthesis is depicted below, starting from commercially available reagents.

The 1,4-Diazepane Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4-diazepane motif, a seven-membered heterocyclic ring containing two nitrogen atoms at the 1 and 4 positions, has firmly established itself as a "privileged scaffold" in medicinal chemistry. Its unique conformational flexibility, coupled with the ability to be readily functionalized at multiple positions, allows for the precise spatial orientation of pharmacophoric groups. This versatility has led to the development of a vast array of biologically active molecules targeting a wide spectrum of diseases, from central nervous system disorders to cancer and thrombosis. This technical guide provides an in-depth exploration of the 1,4-diazepane core, including its synthesis, key derivatives, and diverse applications in drug discovery. We will delve into the causality behind synthetic strategies, present detailed experimental protocols, and analyze the structure-activity relationships of prominent 1,4-diazepane-based therapeutic agents.

The 1,4-Diazepane Scaffold: A Privileged Structure in Drug Design

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, unrelated biological targets through versatile and specific interactions. The 1,4-diazepane ring system epitomizes this concept due to its inherent structural and chemical properties.[1]

The seven-membered ring of 1,4-diazepane can adopt a variety of low-energy conformations, including chair, boat, and twist-boat forms. This conformational flexibility allows molecules incorporating this scaffold to adapt to the topographical features of diverse biological targets, such as enzyme active sites and receptor binding pockets. Furthermore, the two nitrogen atoms provide sites for introducing a wide range of substituents, enabling the fine-tuning of physicochemical properties like solubility, lipophilicity, and metabolic stability. These nitrogen atoms can also act as hydrogen bond donors or acceptors, crucial for molecular recognition.

The fusion of the 1,4-diazepane ring with aromatic systems, most notably to form the benzodiazepine scaffold, has given rise to a plethora of blockbuster drugs, particularly those acting on the central nervous system.[2] However, the utility of the non-fused 1,4-diazepane core is equally significant and continues to be a fertile ground for the discovery of novel therapeutics.

Synthetic Strategies for the 1,4-Diazepane Core

The construction of the 1,4-diazepane ring system can be achieved through various synthetic routes. The choice of a particular method is often dictated by the desired substitution pattern and the availability of starting materials.

Synthesis of the Unsubstituted 1,4-Diazepane (Homopiperazine)

A foundational method for the synthesis of the parent 1,4-diazepane, also known as homopiperazine, involves the cyclization of a C2 and a C3 fragment. A classic and industrially relevant approach is the reaction of ethylenediamine with 1,3-dihalopropanes.[3] A detailed protocol, adapted from the work of Poppelsdorf and Myerly, is provided below.[4]

// Nodes Ethylenediamine [label="Ethylenediamine", fillcolor="#F1F3F4"]; Dihalopropane [label="1,3-Dihalopropane\n(e.g., 1,3-Dichloropropane)", fillcolor="#F1F3F4"]; Intermediate [label="Open-chain intermediate", shape=ellipse, style=dashed, fillcolor="#FFFFFF"]; Homopiperazine [label="Homopiperazine\n(1,4-Diazepane)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Ethylenediamine -> Intermediate [label="Nucleophilic\nsubstitution"]; Dihalopropane -> Intermediate; Intermediate -> Homopiperazine [label="Intramolecular\ncyclization\n(Base)", color="#34A853"]; }

Caption: General synthetic scheme for homopiperazine.Materials:

-

Ethylenediamine

-

1,3-Dichloropropane

-

Sodium carbonate (anhydrous)

-

Ethanol

-

Toluene

-

Standard laboratory glassware for reflux and distillation

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve ethylenediamine (1.0 eq) in ethanol.

-

Addition of Base: Add anhydrous sodium carbonate (2.0 eq) to the solution.

-

Addition of Dihalopropane: Slowly add 1,3-dichloropropane (1.0 eq) to the stirred suspension.

-

Reflux: Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by distillation under reduced pressure to yield homopiperazine.

Note: This is a generalized procedure and may require optimization for specific scales and conditions.

Synthesis of Substituted 1,4-Diazepane Derivatives

The true power of the 1,4-diazepane scaffold lies in its amenability to derivatization. A common strategy for introducing diversity is the N-arylation of the diazepane nitrogens. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for this purpose.

// Nodes Diazepane [label="1,4-Diazepane Derivative\n(e.g., N-Boc-1,4-diazepane)", fillcolor="#F1F3F4"]; ArylHalide [label="Aryl Halide (Ar-X)\n(X = Br, I, OTf)", fillcolor="#F1F3F4"]; Catalyst [label="Pd Catalyst\n(e.g., Pd₂(dba)₃)", shape=ellipse, fillcolor="#FBBC05"]; Ligand [label="Phosphine Ligand\n(e.g., XPhos)", shape=ellipse, fillcolor="#FBBC05"]; Base [label="Base\n(e.g., NaOtBu)", shape=ellipse, fillcolor="#FBBC05"]; Product [label="N-Aryl-1,4-Diazepane", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Diazepane -> Product [label="Buchwald-Hartwig\nAmination", color="#EA4335"]; ArylHalide -> Product; Catalyst -> Product [style=dotted]; Ligand -> Product [style=dotted]; Base -> Product [style=dotted]; }

Caption: Buchwald-Hartwig N-arylation of a 1,4-diazepane.Therapeutic Applications and Structure-Activity Relationships

The 1,4-diazepane scaffold is a key component in a multitude of therapeutic agents targeting a diverse range of diseases.

Anticancer Agents

Derivatives of 1,4-diazepane have shown significant promise as anticancer agents. They can be designed to inhibit various targets crucial for cancer cell proliferation and survival.

Farnesyltransferase (FTase) is an enzyme that catalyzes the attachment of a farnesyl group to the C-terminus of certain proteins, including the Ras family of oncoproteins. This post-translational modification is essential for their proper localization and function. Inhibition of FTase has been a key strategy in cancer drug discovery.[5] 1,4-diazepane-based compounds have emerged as potent FTase inhibitors.[6]

// Nodes Ras [label="Ras Protein", fillcolor="#F1F3F4"]; FPP [label="Farnesyl Pyrophosphate", fillcolor="#F1F3F4"]; FTase [label="Farnesyltransferase\n(FTase)", shape=ellipse, fillcolor="#FBBC05"]; FarnesylatedRas [label="Farnesylated Ras\n(Active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; DiazepaneInhibitor [label="1,4-Diazepane\nFTase Inhibitor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; InactiveRas [label="Inactive Ras", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Ras -> FarnesylatedRas [label="Farnesylation"]; FPP -> FarnesylatedRas; FTase -> FarnesylatedRas [style=dotted]; DiazepaneInhibitor -> FTase [label="Inhibition", color="#EA4335", arrowhead=tee]; FarnesylatedRas -> InactiveRas [style=invis]; }

Caption: Mechanism of action of 1,4-diazepane FTase inhibitors.Quantitative Data for 1,4-Diazepane-Based Anticancer Agents:

| Compound ID | Target | Cell Line | IC₅₀ (µM) | Reference |

| Compound 9 | Cytotoxicity | HCT-116 | 16.19 ± 1.35 | [7] |

| MCF-7 | 17.16 ± 1.54 | [7] | ||

| Compound 13c | Cytotoxicity | MCF-7 | 1.2 ± 0.1 | [8] |

| PC3 | 1.5 ± 0.2 | [8] | ||

| A2780 | 0.9 ± 0.1 | [8] | ||

| FTase Inhibitor | FTase | - | 0.0019 | [6] |

| Cytotoxicity | DU145 | 0.007 | [6] | |

| PC3 | 0.003 | [6] |

Antithrombotic Agents: Factor Xa Inhibitors

Factor Xa (FXa) is a serine protease that plays a critical role in the blood coagulation cascade.[8] It is a key target for the development of anticoagulants to treat and prevent thrombotic disorders. The S4 binding pocket of FXa is a large, hydrophobic pocket that can accommodate a variety of chemical moieties. The 1,4-diazepane scaffold has been successfully employed to design potent and selective FXa inhibitors.[9]

Quantitative Data for 1,4-Diazepane-Based Factor Xa Inhibitors:

| Compound ID | FXa IC₅₀ (nM) | Anticoagulant Activity (APTT, 2x) (µM) | Reference |

| Compound 13 (YM-96765) | 6.8 | 0.58 | [9] |

| Compound 14 | 13 | 1.1 | [9] |

| Compound 15 | 22 | 1.8 | [9] |

Case Study: Synthesis of Diazepam

Diazepam, marketed as Valium, is a classic example of a 1,4-benzodiazepine derivative that has had a profound impact on medicine. Its synthesis illustrates the construction of the fused 1,4-diazepane ring system. The synthesis typically starts from 2-amino-5-chlorobenzophenone.

// Nodes Start [label="2-Amino-5-chlorobenzophenone", fillcolor="#F1F3F4"]; Reagent1 [label="Glycine ethyl ester\nhydrochloride", fillcolor="#F1F3F4"]; Intermediate1 [label="7-chloro-1,3-dihydro-5-phenyl-\n2H-1,4-benzodiazepin-2-one", fillcolor="#FFFFFF"]; Reagent2 [label="Methyl iodide or\nDimethyl sulfate", fillcolor="#F1F3F4"]; Base [label="Base (e.g., NaH)", shape=ellipse, fillcolor="#FBBC05"]; Diazepam [label="Diazepam", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Intermediate1 [label="Cyclization", color="#34A853"]; Reagent1 -> Intermediate1; Intermediate1 -> Diazepam [label="N-Methylation", color="#EA4335"]; Reagent2 -> Diazepam; Base -> Diazepam [style=dotted]; }

Caption: Synthetic scheme of Diazepam.Future Perspectives and Conclusion

The 1,4-diazepane scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its unique combination of conformational flexibility and synthetic tractability ensures its continued relevance in the quest for novel therapeutics. Future research will likely focus on the development of more complex and stereochemically defined 1,4-diazepane derivatives, the exploration of new biological targets, and the application of this scaffold in emerging areas such as targeted protein degradation and chemical biology.

References

- 1. mdpi.com [mdpi.com]

- 2. Discovery and development of Factor Xa inhibitors (2015–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Direct factor Xa inhibitors - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. Factor Xa inhibitors: critical considerations for clinical development and testing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: A Technical Guide to the Discovery of Novel Diazepine-Based Compounds

Abstract: The diazepine scaffold is a quintessential "privileged structure" in medicinal chemistry, forming the core of drugs with a vast range of therapeutic applications, from anxiolytics to anticancer agents.[1][2][3][4] This guide provides an in-depth technical overview for researchers and drug development professionals on the modern workflow for discovering novel diazepine-based compounds. It moves beyond simple recitation of protocols to explain the causal reasoning behind experimental choices, covering advanced synthetic strategies, high-throughput screening, and the iterative process of hit-to-lead optimization. Our focus is on building a robust, self-validating discovery engine grounded in scientific integrity.

Introduction: The Enduring & Evolving Legacy of the Diazepine Scaffold

First introduced to the market in the 1950s, the benzodiazepine class, exemplified by diazepam, revolutionized the treatment of anxiety and seizure disorders.[5][6] The core of their success lies in the unique seven-membered diazepine ring system, a structure that presents a flexible, three-dimensional conformation capable of interacting with a wide variety of biological targets.[7] This inherent versatility has allowed medicinal chemists to move far beyond the initial central nervous system (CNS) applications. Today, novel diazepine-based compounds are being investigated as HIV reverse transcriptase inhibitors, kinase inhibitors, anti-tubercular agents, and antagonists for receptors like cholecystokinin.[3][4][8]

However, this potential is not without its challenges. The synthesis of diverse and complex diazepine libraries can be non-trivial, and achieving target selectivity remains a primary hurdle. This guide is structured to navigate these complexities, presenting a logical progression from foundational synthesis to advanced lead optimization.

Chapter 1: Modern Synthetic Strategies for Diazepine Scaffolds

The creation of a high-quality, diverse library of compounds is the bedrock of any successful drug discovery campaign. For diazepines, synthetic strategies have evolved from classical multi-step procedures to more efficient and diversity-oriented approaches.

The Power of Multi-Component Reactions (MCRs)

Causality: Traditional linear synthesis is often time-consuming and resource-intensive, limiting the rapid exploration of chemical space. Multi-component reactions, such as the Ugi four-component reaction (Ugi-4CR), offer a powerful alternative. By combining three or more starting materials in a single pot, MCRs can generate complex, drug-like scaffolds in a highly convergent and atom-economical fashion.[1] This is particularly advantageous for building diazepine libraries where multiple points of diversity are desired.

A prominent strategy involves using an Ugi-4CR to assemble a linear precursor, which then undergoes an intramolecular cyclization to form the diazepine ring. This "Ugi-Deprotection-Cyclization" (UDC) approach significantly improves efficiency over older methods like the seven-step solid-phase Ellman synthesis.[1]

Palladium-Catalyzed Cross-Coupling Reactions

Causality: The formation of the C-N bonds that define the diazepine ring is a critical step. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, have become indispensable tools for this purpose. These methods are highly tolerant of various functional groups and enable the synthesis of complex benzodiazepines that would be difficult to access otherwise.[9] Recent protocols have even combined steps like hydroaminoalkylation with an intramolecular Buchwald-Hartwig reaction in a one-pot procedure, further streamlining the synthesis.[9]

Protocol: Ugi-Based Synthesis of a 1,4-Benzodiazepine Library Core

This protocol describes a two-step, one-pot procedure for generating a 1,4-benzodiazepine scaffold with three points of diversity (R1, R2, R3).

Step 1: Ugi Four-Component Reaction (Ugi-4CR)

-

To a solution of N-Boc-amino acid (e.g., Boc-glycine, 1.0 eq) in methanol (0.5 M), add the desired aldehyde (R1-CHO, 1.0 eq).

-

Stir the mixture for 10 minutes at room temperature to allow pre-condensation.

-

Add the aminophenylketone (R2-substituted, 1.0 eq) followed by the isocyanide (R3-NC, 1.1 eq).

-

Seal the reaction vessel and stir at room temperature for 48 hours.

-

Self-Validation Check: Monitor the reaction by TLC or LC-MS to confirm the consumption of starting materials and the formation of the linear Ugi product (intermediate 15 in the cited literature).[1] The reaction is typically complete when the isocyanide's characteristic odor has dissipated.

Step 2: Deprotection and Intramolecular Cyclization

-

Concentrate the crude reaction mixture from Step 1 under reduced pressure to remove the methanol.

-

Redissolve the crude residue in 1,2-dichloroethane (DCE) (0.2 M).

-

Add trifluoroacetic acid (TFA, 4.0 eq) dropwise to the solution. Causality: TFA serves to cleave the Boc protecting group, revealing a free amine that is poised for intramolecular cyclization with the ketone, driven by the acidic conditions.

-

Stir the reaction at room temperature for 12-24 hours.

-

Self-Validation Check: Monitor the cyclization by LC-MS, observing the disappearance of the linear precursor and the appearance of the target 1,4-benzodiazepine mass.

-

Upon completion, quench the reaction with a saturated solution of sodium bicarbonate and extract the product with dichloromethane.

-

Purify the final compound via column chromatography on silica gel.

Chapter 2: High-Throughput Screening (HTS) and Hit Identification

Once a diverse library of diazepine compounds is synthesized, the next step is to identify "hits"—compounds that exhibit activity against the biological target of interest. High-throughput screening (HTS) leverages automation to test thousands of compounds rapidly.[10]

Causality: The goal of HTS is not to find a perfect drug, but to efficiently identify starting points for optimization.[11] The choice of assay is therefore critical. It must be robust, reproducible, scalable to a 384- or 1536-well plate format, and, most importantly, biologically relevant to the disease target.[10][12]

Workflow: HTS Campaign for a Novel Anxiolytic Diazepine

The GABA-A receptor is a classic target for benzodiazepines, where they act as positive allosteric modulators.[13] A modern approach might seek compounds with selectivity for specific GABA-A receptor subtypes (e.g., α2/α3) to achieve anxiolytic effects without the sedation associated with α1 activity.[13][14]

Caption: High-Throughput Screening (HTS) cascade for hit identification.

Chapter 3: Structure-Activity Relationship (SAR) and Hit-to-Lead Optimization

Identifying a hit is only the beginning. The hit-to-lead process is an iterative cycle of chemical synthesis and biological testing designed to improve a compound's potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability). This is guided by Structure-Activity Relationship (SAR) studies.[5][15]

Causality: SAR analysis seeks to understand how specific structural modifications to a molecule affect its biological activity.[15] By systematically altering substituents at different positions on the diazepine scaffold, medicinal chemists can build a model of the pharmacophore—the key structural features required for activity.

Key SAR Insights for 1,4-Benzodiazepines:

Based on decades of research, several general SAR principles for 1,4-benzodiazepines have been established:[5][15][16]

-

Position 7: An electron-withdrawing group (e.g., -Cl, -NO2) is crucial for high potency.[15][16] The nitro group in nitrazepam, for instance, makes it more potent than diazepam.[16]

-

Position 5: A phenyl ring is generally optimal for activity. Substituents on this ring are often detrimental, unless placed at the ortho position.[15]

-

Position 2: A carbonyl (keto) group is essential for binding to the benzodiazepine receptor.[15][16]

-

Position 3: Hydroxylation at this position (e.g., oxazepam, lorazepam) can alter pharmacokinetics, often leading to a shorter duration of action due to more direct metabolic clearance.[16]

Data Presentation: Hypothetical SAR Table

Let's consider a hypothetical hit, "Compound 1," from our HTS campaign targeting the GABA-A α2 subtype. The goal is to improve its potency (lower EC50) and selectivity over the α1 subtype.

| Compound ID | R7 Group | R1 Group | GABA-A α2 EC50 (nM) | GABA-A α1 EC50 (nM) | Selectivity Index (α1/α2) |

| 1 (Hit) | -Cl | -H | 550 | 600 | 1.1 |

| 1a | -Br | -H | 480 | 510 | 1.1 |

| 1b | -NO2 | -H | 120 | 450 | 3.8 |

| 1c | -Cl | -CH3 | 450 | 250 | 0.6 (Undesirable) |

| 1d | -NO2 | -CH2-Cyclopropyl | 35 | 850 | 24.3 |

Analysis:

-

Replacing the R7 chlorine with a more electron-withdrawing nitro group (1b ) significantly improved α2 potency, consistent with established SAR.[15][16]

-

Adding a small alkyl group at R1 (1c ) was detrimental, reducing α2 potency and creating undesirable selectivity for the α1 subtype.

-

Combining the optimal R7 group with a cyclopropylmethyl group at R1 (1d ) led to a synergistic effect, dramatically improving both potency and the desired selectivity. This new lead compound is now a prime candidate for further optimization.

The Iterative Optimization Cycle

Caption: The iterative cycle of hit-to-lead optimization in drug discovery.

Conclusion and Future Directions

The discovery of novel diazepine-based compounds remains a vibrant and promising field of research. The journey from initial concept to a viable lead candidate is a complex, multi-disciplinary endeavor. Success requires a deep understanding of synthetic organic chemistry, robust biological screening, and insightful SAR analysis. Modern strategies like multi-component reactions and palladium catalysis have accelerated the synthesis of diverse libraries, while advances in HTS allow for their rapid biological evaluation.

Future efforts will likely focus on developing diazepines with even greater target selectivity, exploring novel therapeutic areas beyond the CNS, and employing computational tools to rationalize SAR and predict ADME properties earlier in the discovery process. By adhering to the principles of causality and self-validation outlined in this guide, research teams can navigate the challenges of drug discovery and unlock the full therapeutic potential of this remarkable scaffold.

References

- 1. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. jyoungpharm.org [jyoungpharm.org]

- 4. researchgate.net [researchgate.net]

- 5. chemisgroup.us [chemisgroup.us]

- 6. researchgate.net [researchgate.net]

- 7. New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparative (Q)SAR analysis of benzodiazepine derivatives with different biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. High-Throughput Molecular Screening Center » The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology » The Wertheim UF Scripps Institute » University of Florida [wertheim.scripps.ufl.edu]

- 11. High throughput screening (HTS). Biological screening. [chemdiv.com]

- 12. assaygenie.com [assaygenie.com]

- 13. GABAA receptor - Wikipedia [en.wikipedia.org]

- 14. GABAA Receptor Subtypes: Novel Targets for Novel Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. egpat.com [egpat.com]

- 16. youtube.com [youtube.com]

An In-Depth Technical Guide to the Synthesis of 1,4-Diazepan-6-ol: Strategies and Methodologies

Introduction: The Significance of the 1,4-Diazepane Scaffold

The 1,4-diazepane ring system, a seven-membered heterocycle containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Derivatives of this core structure are associated with a wide spectrum of biological activities, including antipsychotic, anxiolytic, anticonvulsant, and anticancer properties.[2][3][4] The conformational flexibility of the seven-membered ring allows molecules incorporating this motif to present appended functional groups in diverse three-dimensional arrangements, enabling potent and selective interactions with various biological targets.

Within this important class of compounds, 1,4-diazepan-6-ol emerges as a particularly valuable synthetic intermediate. The hydroxyl group at the C6 position provides a versatile handle for further functionalization, allowing for the introduction of diverse pharmacophores or linking moieties. For instance, the corresponding amine derivative, 1,4-diazepan-6-amine, serves as a precursor for hexadentate chelators used in radiopharmaceutical applications.[5] This guide provides a comprehensive review of the primary synthetic strategies for constructing 1,4-diazepan-6-ol, offering field-proven insights for researchers in organic synthesis and drug development.

Strategic Overview: Disconnecting the 1,4-Diazepan-6-ol Core

The synthesis of the 1,4-diazepan-6-ol framework can be approached through several strategic disconnections. The most common and industrially relevant methods involve the formation of the seven-membered ring through intramolecular cyclization reactions. Two dominant strategies are reductive amination of acyclic precursors and ring-closing metathesis (RCM) of diene substrates.

Caption: Key retrosynthetic disconnections for 1,4-diazepan-6-ol.

Pathway 1: Synthesis via Double Reductive Amination and Cyclization

One of the most direct and classical approaches to the 1,4-diazepane core involves the condensation of a 1,2-diamine with a three-carbon electrophilic synthon, followed by cyclization. For 1,4-diazepan-6-ol, this typically involves a central keto-group equivalent which is subsequently reduced.

Causality and Experimental Rationale

The cornerstone of this strategy is the sequential formation of two C-N bonds to close the ring. A common precursor is a bis-protected ethylenediamine, where the protecting groups (e.g., tosyl, Boc) prevent unwanted side reactions and allow for controlled cyclization. The three-carbon unit is often a di-electrophile like 1,3-dichloro-2-propanone. The initial double alkylation forms an acyclic intermediate, which, upon reduction of the ketone and removal of the protecting groups, can undergo intramolecular cyclization.

A more streamlined variant is a one-pot reductive amination process.[5][6][7] In this scenario, an amine reacts with a carbonyl compound to form an intermediate imine or iminium ion, which is then reduced in situ by a mild reducing agent.[6][8] Using a reagent like sodium triacetoxyborohydride (NaBH(OAc)₃) is advantageous because it is less reactive than sodium borohydride and selectively reduces the iminium ion in the presence of the starting ketone, preventing premature reduction of the carbonyl group.[6] The acidic conditions often used in these reactions also help to catalyze the formation of the iminium intermediate.[6]

Caption: Workflow for 1,4-diazepan-6-ol synthesis via reductive amination.

Experimental Protocol: Reductive Amination Approach

This protocol is a representative example based on established reductive amination procedures.

-

Reaction Setup: To a solution of N,N'-dibenzylethylenediamine (1.0 eq) and 1,3-dihydroxyacetone dimer (0.6 eq, providing 1.2 eq of the monomer) in dichloromethane (DCM, 0.1 M), add acetic acid (2.0 eq). Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 2.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting diamine is consumed.

-

Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification (Acyclic Precursor): Purify the crude product by column chromatography on silica gel to obtain the protected acyclic 1,3-bis((2-(benzylamino)ethyl)amino)propan-2-ol.

-

Deprotection and Cyclization: Dissolve the purified intermediate in methanol. Add palladium on carbon (10 wt%) and subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) at 50 psi. After complete deprotection (monitored by TLC/LC-MS), filter the catalyst through Celite and concentrate the filtrate. The resulting free amine may cyclize spontaneously or upon gentle heating to yield 1,4-diazepan-6-ol.

| Parameter | Condition | Rationale |

| Diamine | N,N'-dibenzylethylenediamine | Benzyl groups are robust protecting groups, easily removed by hydrogenolysis. |

| Carbonyl Source | 1,3-Dihydroxyacetone | A readily available, non-volatile C3 synthon for the keto-diol core. |

| Reducing Agent | Sodium triacetoxyborohydride | Mild reagent, selectively reduces iminiums over carbonyls.[6] |

| Deprotection | H₂, Pd/C | Clean and efficient method for benzyl group removal. |

| Solvent | DCM / Methanol | Common solvents offering good solubility for reactants and intermediates. |

Pathway 2: Synthesis via Ring-Closing Metathesis (RCM)

Ring-closing metathesis is a powerful and versatile reaction for forming cyclic structures, particularly for medium-sized rings which can be challenging to synthesize via other methods.[9][10] The reaction utilizes a metal catalyst, typically a ruthenium-based complex, to form a new carbon-carbon double bond from an acyclic diene precursor, releasing a small volatile byproduct like ethylene.[9][10]

Causality and Experimental Rationale

This strategy relies on the construction of a linear precursor containing two terminal alkene functionalities, which are then joined to form the seven-membered ring. For 1,4-diazepan-6-ol, the required precursor is an N,N'-diallyl derivative of a protected 1,2-diamino-scaffold that also contains the central hydroxyl group.

The choice of catalyst is critical. Second-generation Grubbs' catalysts (e.g., G-II) or Hoveyda-Grubbs' catalysts are often preferred due to their higher activity, stability, and broader functional group tolerance compared to first-generation catalysts.[10] RCM reactions are typically run at high dilution to favor the intramolecular cyclization over intermolecular polymerization. The resulting unsaturated diazepene ring can then be readily reduced to the saturated 1,4-diazepan-6-ol via standard catalytic hydrogenation. This two-step sequence (RCM followed by reduction) is a highly effective modern approach to this scaffold.

Caption: Workflow for 1,4-diazepan-6-ol synthesis via Ring-Closing Metathesis.

Experimental Protocol: RCM Approach

This protocol is a representative example based on established RCM procedures.

-

Precursor Synthesis (Diallylation): To a solution of a suitable protected precursor such as (2,2-dimethyl-1,3-dioxolan-4-yl)methanamine (derived from serine) in acetonitrile, add potassium carbonate (K₂CO₃, 3.0 eq) and allyl bromide (1.2 eq). Heat the mixture to reflux and stir overnight. After cooling, filter the solids and concentrate the filtrate. Purify the mono-allylated product. Repeat the process or use a different synthetic route to obtain the N,N'-diallyl precursor.

-

RCM Reaction Setup: In a flask equipped with a reflux condenser under an inert atmosphere (argon or nitrogen), dissolve the diallyl precursor in degassed anhydrous toluene (at a concentration of 0.005 M to favor intramolecular cyclization).

-

Catalyst Addition: Add a solution of Grubbs' second-generation catalyst (5 mol%) in a small amount of toluene.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir. Monitor the reaction by TLC or GC-MS for the disappearance of the starting material and the formation of the cyclic product. The reaction is driven by the release of ethylene gas.

-

Workup and Purification: Upon completion, cool the reaction mixture to room temperature. Add a scavenger, such as triphenylphosphine or DMSO, and stir for 1-2 hours to quench the catalyst. Concentrate the solvent and purify the crude product by column chromatography on silica gel to isolate the unsaturated 1,4-diazepine-6-ol derivative.

-

Reduction: Dissolve the purified cyclic alkene in methanol or ethanol. Add palladium on carbon (10 wt%) and subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) until the double bond is fully saturated. Filter the catalyst through Celite and concentrate the solvent to obtain the final product, 1,4-diazepan-6-ol.

| Parameter | Condition | Rationale |

| Precursor | N,N'-diallyl amine derivative | Provides the two terminal alkenes required for metathesis. |

| Catalyst | Grubbs' 2nd Generation | High activity, good stability, and tolerance for amine and hydroxyl functionalities.[10] |

| Concentration | High Dilution (~0.005 M) | Favors intramolecular ring-closing over intermolecular polymerization. |

| Reduction | H₂, Pd/C | Standard, clean, and efficient method for alkene hydrogenation. |

| Solvent | Degassed Toluene | High-boiling, inert solvent common for RCM; degassing removes oxygen which can degrade the catalyst. |

Conclusion and Strategic Comparison

Both reductive amination and ring-closing metathesis represent viable and robust strategies for the synthesis of 1,4-diazepan-6-ol. The choice between them often depends on the specific project goals, available starting materials, and scale of the synthesis.

-

The Reductive Amination/Cyclization pathway is often more step-economical and utilizes less expensive reagents, making it attractive for large-scale synthesis. However, it may require careful control of reaction conditions to avoid side reactions and may be less tolerant of sensitive functional groups.

-

The Ring-Closing Metathesis pathway offers excellent functional group tolerance and is highly reliable for forming the seven-membered ring, which can be challenging via other methods. While the ruthenium catalysts can be expensive and require careful handling and removal from the final product, the RCM approach provides a powerful and flexible route, particularly for the synthesis of complex analogues in a drug discovery setting.[11]

Ultimately, 1,4-diazepan-6-ol is an accessible and highly valuable building block. A thorough understanding of these core synthetic strategies empowers researchers to efficiently incorporate this versatile scaffold into novel chemical entities for drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benthamscience.com [benthamscience.com]

- 4. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. youtube.com [youtube.com]

- 9. Ring-closing metathesis - Wikipedia [en.wikipedia.org]

- 10. Ring Closing Metathesis [organic-chemistry.org]

- 11. drughunter.com [drughunter.com]

Methodological & Application

The Strategic Utility of 1,4-Ditosyl-1,4-diazepan-6-ol: A Versatile Scaffold for Advanced Chemical Synthesis

Introduction: The Significance of the Constrained 1,4-Diazepane Scaffold

In the landscape of medicinal chemistry and drug development, the 1,4-diazepane motif is a privileged scaffold. Its seven-membered ring, containing two nitrogen atoms, provides a three-dimensional architecture that is conformationally flexible yet constrained enough to allow for precise presentation of substituents for interaction with biological targets. This structural feature has made 1,4-diazepane derivatives valuable in the development of a wide range of therapeutic agents, including antipsychotics, anxiolytics, and anticonvulsants.[1] The strategic functionalization of this core structure is paramount to tuning its pharmacological properties.

1,4-Ditosyl-1,4-diazepan-6-ol emerges as a highly valuable and versatile building block for the synthesis of novel 1,4-diazepane analogues. Its key attributes – a central hydroxyl group for diverse functionalization and two tosyl-protected nitrogen atoms that allow for controlled reactivity – make it an ideal starting point for the construction of libraries of complex molecules. The tosyl groups serve a dual purpose: they activate the adjacent C-N bonds for certain transformations while also being removable under specific conditions to liberate the free amines for further derivatization.[2] This guide provides a detailed exploration of the synthetic potential of this compound, complete with detailed protocols and expert insights.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical characteristics of a building block is fundamental to its successful application in synthesis.

| Property | Value |

| CAS Number | 28860-33-5 |

| Molecular Formula | C₁₉H₂₄N₂O₅S₂ |

| Molecular Weight | 424.54 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in dichloromethane, chloroform, and other chlorinated solvents. Sparingly soluble in methanol and ethanol. Insoluble in water. |

| Melting Point | Not reported |

Synthetic Strategy: A Three-Step Approach to Diversification

The synthetic utility of this compound can be effectively harnessed through a logical three-step sequence:

-